molecular formula C19H17NOS B5822935 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone

1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone

Cat. No. B5822935
M. Wt: 307.4 g/mol
InChI Key: ZFQDDYAIAXWPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is not fully understood. However, it is believed to act through multiple pathways, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. It has been reported to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in the regulation of cell cycle, apoptosis, and inflammation. It has also been shown to inhibit the production of reactive oxygen species and the activation of various transcription factors, including NF-κB.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments include its high cytotoxicity against cancer cells, its broad-spectrum antimicrobial activity, and its ability to inhibit the activity of various enzymes. However, its limitations include its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability.

Future Directions

1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has significant potential for further research in various fields. Some of the future directions include:
1. Development of novel derivatives with improved pharmacological properties.
2. Investigation of its potential as a lead compound for the development of new anticancer and antimicrobial agents.
3. Elucidation of its mechanism of action through advanced molecular and cellular techniques.
4. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
5. Investigation of its pharmacokinetics and pharmacodynamics in animal models.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone can be achieved through the Claisen-Schmidt condensation reaction between 4-ethylacetophenone and 2-quinolinecarboxaldehyde in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has been extensively studied for its potential applications in medicinal chemistry. It exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Moreover, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in the pathogenesis of several diseases.

properties

IUPAC Name

1-(4-ethylphenyl)-2-quinolin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-2-14-7-9-16(10-8-14)18(21)13-22-19-12-11-15-5-3-4-6-17(15)20-19/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQDDYAIAXWPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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